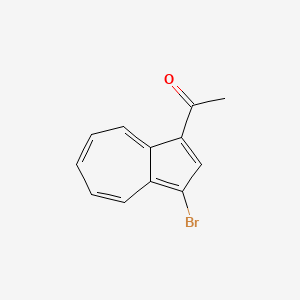
(1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine: is an organic compound that belongs to the class of phenalenes It is characterized by its unique structure, which includes a butoxy group attached to the ninth position of the phenalene ring and a methyl group attached to the nitrogen atom of the imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine typically involves the following steps:
Formation of the Phenalene Core: The phenalene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where a suitable butanol derivative reacts with the phenalene core under acidic or basic conditions.
Formation of the Imine Group: The imine group is formed by reacting the phenalene derivative with a methylamine source under dehydrating conditions to promote the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized phenalene derivatives.
Reduction: N-methyl-9-butoxy-1H-phenalen-1-amine.
Substitution: Various substituted phenalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Catalysis: May serve as a ligand in catalytic systems for various industrial processes.
Polymer Science: Potential use in the synthesis of specialty polymers with unique properties.
Wirkmechanismus
The mechanism by which (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine exerts its effects is largely dependent on its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenalene core can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
9-Butoxy-1H-phenalen-1-imine: Lacks the N-methyl group, which may affect its reactivity and interaction with biological targets.
N-Methyl-1H-phenalen-1-imine: Lacks the butoxy group, which may influence its solubility and overall chemical properties.
Uniqueness: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine is unique due to the presence of both the butoxy and N-methyl groups, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90683-39-9 |
|---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
9-butoxy-N-methylphenalen-1-imine |
InChI |
InChI=1S/C18H19NO/c1-3-4-12-20-16-11-9-14-7-5-6-13-8-10-15(19-2)18(16)17(13)14/h5-11H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
PPFZUMSJDFEUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C2C(=NC)C=CC3=CC=CC(=C32)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)

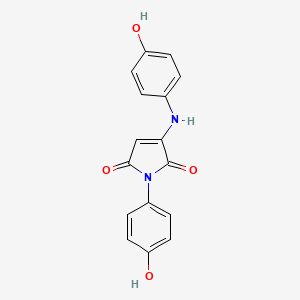
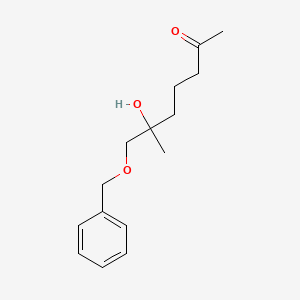
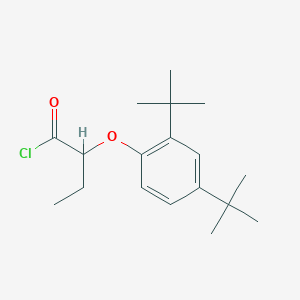
![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
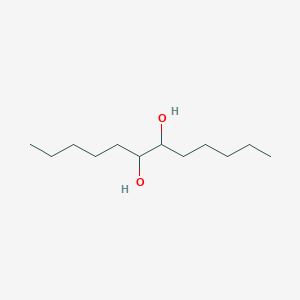



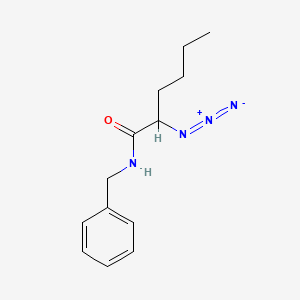
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
